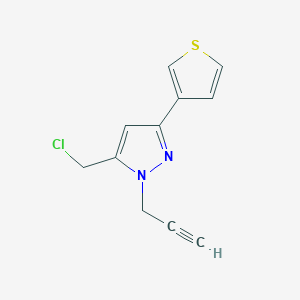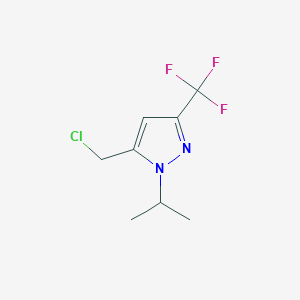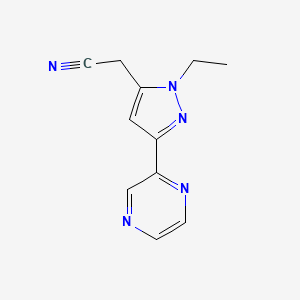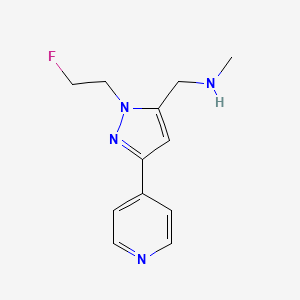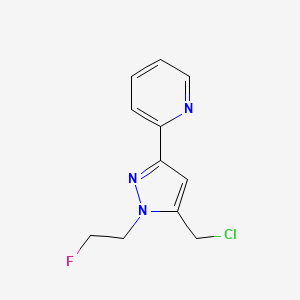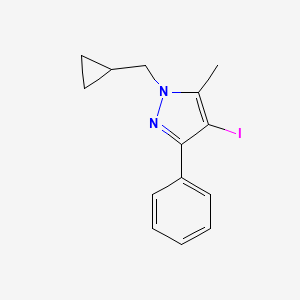
4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole
Vue d'ensemble
Description
“4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities . The compound also contains a furan ring, another type of heterocyclic compound, and a chloroethyl group.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- Pyrazole derivatives have been synthesized and evaluated for their biological activities, particularly as antimicrobial agents. For instance, compounds with pyrazole nuclei have shown promising effects against both Gram-positive and Gram-negative bacteria as well as fungi, highlighting their potential in developing new antimicrobial agents (El-Wahab et al., 2011).
Antioxidant Properties
- Studies have also focused on synthesizing novel chalcone derivatives incorporating the pyrazole moiety to evaluate their antioxidant capabilities. Such research points towards the potential of these compounds in addressing oxidative stress-related diseases, with some derivatives showing significant in vitro antioxidant activity (Prabakaran et al., 2021).
Antimicrobial and Antifungal Activities
- The antimicrobial and antifungal activities of pyrazole derivatives have been a significant focus, with various studies reporting on the synthesis and screening of such compounds. Research into chitosan Schiff bases based on heterocyclic moieties, including pyrazole, has demonstrated their effectiveness against a range of bacteria and fungi, suggesting potential applications in developing new antimicrobial materials (Hamed et al., 2020).
Catalysis and Molecular Interactions
- Pyrazole-based compounds have been explored for their catalytic properties and molecular interactions. For example, the synthesis of dinuclear palladium(II) chalcogenolates stabilized by pyrazole derivatives has been investigated, highlighting applications in catalysis and the development of palladium-based nanoparticles for various industrial applications (Sharma et al., 2015).
Antitubercular Agents
- The antitubercular activity of furanyl, pyranyl, and other derivatives of pyrazole has been assessed, indicating the potential of these compounds in treating tuberculosis. Such studies underscore the significance of pyrazole derivatives in medicinal chemistry and drug development (Bhoot et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
4-(2-chloroethyl)-5-(furan-2-yl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-4-3-7-6-11-12-9(7)8-2-1-5-13-8/h1-2,5-6H,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVULPGQOICNRNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=NN2)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



